molecular formula C17H27N3O6 B13840405 N-Nitroso Perindoprilat

N-Nitroso Perindoprilat

Katalognummer: B13840405
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: YOQYSMMWKUFSKY-PEDHHIEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso Perindoprilat is a derivative of Perindoprilat, which is the active metabolite of Perindopril, an angiotensin-converting enzyme inhibitor. This compound is characterized by the presence of a nitroso group, which is known for its reactivity and potential biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Perindoprilat typically involves the nitrosation of Perindoprilat. This process can be achieved by reacting Perindoprilat with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso Perindoprilat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-Nitroso Perindoprilat has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Nitroso Perindoprilat involves its interaction with biological molecules through the nitroso group. This group can form adducts with proteins and nucleic acids, leading to various biological effects. The compound can also generate reactive nitrogen species, which can modulate cellular signaling pathways and induce nitrosative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Nitroso Perindoprilat is unique due to its specific structure and the presence of the nitroso group on the Perindoprilat backbone. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C17H27N3O6

Molekulargewicht

369.4 g/mol

IUPAC-Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]-nitrosoamino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C17H27N3O6/c1-3-6-13(16(22)23)20(18-26)10(2)15(21)19-12-8-5-4-7-11(12)9-14(19)17(24)25/h10-14H,3-9H2,1-2H3,(H,22,23)(H,24,25)/t10-,11-,12-,13-,14-/m0/s1

InChI-Schlüssel

YOQYSMMWKUFSKY-PEDHHIEDSA-N

Isomerische SMILES

CCC[C@@H](C(=O)O)N([C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N=O

Kanonische SMILES

CCCC(C(=O)O)N(C(C)C(=O)N1C2CCCCC2CC1C(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.